molecular formula C20H19NO4S B11419609 methyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11419609
M. Wt: 369.4 g/mol
InChI Key: YCAWEHBZZFVGQF-UHFFFAOYSA-N
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Description

METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran moiety, a cyclopentathiophene ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

    Acetamido Group Introduction: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Cyclopentathiophene Ring Formation: The cyclopentathiophene ring is formed through a series of cyclization reactions involving thiophene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups and the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of benzofuran and cyclopentathiophene rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S/c1-11-6-7-15-14(8-11)12(10-25-15)9-17(22)21-19-18(20(23)24-2)13-4-3-5-16(13)26-19/h6-8,10H,3-5,9H2,1-2H3,(H,21,22)

InChI Key

YCAWEHBZZFVGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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